molecular formula C15H17ClN2O3 B398164 1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

Cat. No.: B398164
M. Wt: 308.76g/mol
InChI Key: VAMWECCUGRLWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, a tetrahydrofuranylmethylamino group, and a pyrrolidinedione core, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrolidinedione core and the introduction of the chlorophenyl and tetrahydrofuranylmethylamino groups. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidinedione core through a cyclization reaction.

    Step 2: Introduction of the chlorophenyl group via a substitution reaction.

    Step 3: Attachment of the tetrahydrofuranylmethylamino group through an amination reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-{[(OXOLAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can be compared with similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Other pyrrolidinedione compounds: These compounds share the pyrrolidinedione core but differ in their substituents, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H17ClN2O3/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h3-6,12-13,17H,1-2,7-9H2

InChI Key

VAMWECCUGRLWRX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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